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Executive Summary
NS-2359, also known as Tesofensine, is a triple monoamine reuptake inhibitor that has been

investigated as a potential pharmacotherapy for cocaine dependence. By blocking the

dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter

(SERT), NS-2359 modulates synaptic concentrations of these key neurotransmitters implicated

in the reinforcing effects of cocaine and the pathophysiology of addiction. This technical guide

provides an in-depth overview of the core preclinical and clinical research on NS-2359 for

cocaine dependence, presenting quantitative data, detailed experimental protocols, and

visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: Triple Monoamine Reuptake
Inhibition
NS-2359 is a phenyltropane analog that centrally blocks the reuptake of dopamine,

norepinephrine, and serotonin with nanomolar affinities at their respective transporters.[1] This

action leads to an increase in the extracellular concentrations of these neurotransmitters in key

brain regions associated with reward and addiction, such as the nucleus accumbens. The

rationale for using a triple reuptake inhibitor for cocaine dependence is to mimic some of

cocaine's neurochemical effects to alleviate withdrawal and craving, while having a different

pharmacokinetic profile that does not produce the same abuse liability.[1]
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Binding Affinity and Potency
Quantitative data on the inhibitory activity of NS-2359 at the three main monoamine

transporters are summarized below.

Transporter Parameter Value (nM)

Dopamine Transporter (DAT) IC₅₀ 8.0

Norepinephrine Transporter

(NET)
IC₅₀ 3.2

Serotonin Transporter (SERT) IC₅₀ 11.0

Table 1: In vitro inhibitory

potency of NS-2359 at human

monoamine transporters.

Biochemical assays have determined the half-maximal inhibitory concentrations (IC₅₀) of NS-
2359, demonstrating its potent activity at all three transporters.

Signaling Pathways
The simultaneous inhibition of DAT, NET, and SERT by NS-2359 leads to a complex

downstream signaling cascade within neurons of the nucleus accumbens, a critical brain region

in the reward pathway. The sustained elevation of synaptic dopamine, norepinephrine, and

serotonin is hypothesized to normalize the neuroadaptations that occur with chronic cocaine

use. One of the key downstream pathways affected is the cyclic adenosine monophosphate

(cAMP) signaling cascade.
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Figure 1: Simplified signaling pathway of NS-2359 in the nucleus accumbens.
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Preclinical Studies in Non-Human Primates
Preclinical investigations in rhesus monkeys have been instrumental in evaluating the potential

of NS-2359 to reduce cocaine-seeking behavior. These studies typically employ intravenous

self-administration paradigms.

Experimental Protocol: Intravenous Cocaine Self-
Administration in Rhesus Monkeys
The following protocol outlines a typical experimental design used to assess the effects of a

candidate medication like NS-2359 on cocaine self-administration.
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Figure 2: Experimental workflow for preclinical evaluation of NS-2359.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b609651?utm_src=pdf-body-img
https://www.benchchem.com/product/b609651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Summary of Preclinical Findings
Preclinical studies have demonstrated that chronic administration of NS-2359 can significantly

attenuate cocaine self-administration in rhesus monkeys.[1][2] While specific quantitative dose-

response data from these studies are not publicly available, the consistent qualitative findings

of reduced cocaine intake supported the transition of NS-2359 into clinical trials.

Clinical Studies in Humans
Based on promising preclinical data and a favorable safety profile in early human studies, NS-
2359 advanced to Phase II clinical trials for the treatment of cocaine dependence.

Phase II Clinical Trial (NCT02798627)
A key Phase II, randomized, double-blind, placebo-controlled trial was conducted to evaluate

the efficacy of NS-2359 in treatment-seeking individuals with cocaine use disorder.[1][2]

Parameter Description

Study Design Randomized, double-blind, placebo-controlled

Participants 80 adults with cocaine use disorder

Treatment Arms NS-2359 (1 mg or 2 mg daily) or Placebo

Duration 8 weeks of treatment

Primary Outcome

3 consecutive weeks of cocaine abstinence

during the final 3 weeks of the trial, verified by

urine benzoylecgonine (BE) levels

Adjuvant Therapy
All participants received weekly cognitive-

behavioral therapy (CBT)

Table 2: Design of the Phase II Clinical Trial of

NS-2359 for Cocaine Dependence

(NCT02798627).

Clinical Trial Workflow
The workflow for the NCT02798627 clinical trial is depicted below.
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Figure 3: Workflow of the Phase II clinical trial (NCT02798627).
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Clinical Trial Results
The Phase II clinical trial (NCT02798627) investigating NS-2359 for cocaine dependence found

that a 2 mg daily dose was well tolerated by patients.[3] However, the study concluded that this

dose of NS-2359 was no more effective than placebo in promoting abstinence from cocaine in

individuals with Cocaine Use Disorder.[3] An interim analysis of blinded data from the first 50

patients prompted the continuation of the study to explore a higher dose, though the final

results of this extension are not yet publicly available.[4][5]

Outcome Measure NS-2359 (2 mg) Group Placebo Group

Cocaine Abstinence No significant difference No significant difference

Table 3: Primary Efficacy

Outcome of the NCT02798627

Clinical Trial.

Conclusion and Future Directions
NS-2359 (Tesofensine), a potent triple monoamine reuptake inhibitor, has demonstrated a clear

mechanism of action and has been evaluated in both preclinical and clinical settings for the

treatment of cocaine dependence. While preclinical studies in non-human primates showed

promise in reducing cocaine self-administration, a Phase II clinical trial did not find a significant

difference between a 2 mg daily dose of NS-2359 and placebo in promoting cocaine

abstinence. Although the drug was well-tolerated, these findings suggest that at the dose

tested, NS-2359 is not an effective monotherapy for cocaine dependence.

Future research could explore several avenues. The decision to investigate higher doses in the

extension of the NCT02798627 trial suggests that a different therapeutic window might exist.

Further analysis of the full, unblinded dataset from this trial, including any data from higher

dosage arms, is crucial. Additionally, exploring the efficacy of NS-2359 in combination with

other therapeutic approaches, or in specific subpopulations of individuals with cocaine use

disorder, may be warranted. The complex neurobiology of cocaine addiction likely requires a

multi-faceted treatment approach, and while NS-2359 alone at the tested dose was not

successful, its unique pharmacological profile may still hold therapeutic potential in different

contexts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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